Cas no 1226040-09-0 (4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid)

4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid is a fluorinated aromatic compound featuring a butanoic acid backbone with a 3-fluorophenoxy substituent and two methyl groups at the 2-position. This structural configuration enhances its stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom introduces electron-withdrawing properties, which can influence the compound's binding affinity and metabolic stability. Its well-defined molecular structure allows for precise modifications in drug design, particularly in developing bioactive molecules. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid structure
1226040-09-0 structure
Product name:4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
CAS No:1226040-09-0
MF:C12H15FO3
MW:226.244107484818
CID:5735867
PubChem ID:65248309

4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS014582886
    • 1226040-09-0
    • EN300-1852730
    • CS-0343976
    • 4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
    • Inchi: 1S/C12H15FO3/c1-12(2,11(14)15)6-7-16-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)
    • InChI Key: HSAUHZVBVVJXAB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCCC(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 226.10052250g/mol
  • Monoisotopic Mass: 226.10052250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 46.5Ų

4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1852730-0.25g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
0.25g
$447.0 2023-09-18
Enamine
EN300-1852730-10.0g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
10g
$4729.0 2023-06-01
Enamine
EN300-1852730-1g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
1g
$485.0 2023-09-18
Enamine
EN300-1852730-0.1g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
0.1g
$427.0 2023-09-18
Enamine
EN300-1852730-0.05g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
0.05g
$407.0 2023-09-18
Enamine
EN300-1852730-0.5g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
0.5g
$465.0 2023-09-18
Enamine
EN300-1852730-1.0g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
1g
$1100.0 2023-06-01
Enamine
EN300-1852730-5g
4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0
5g
$1406.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414646-500mg
4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0 98%
500mg
¥28512.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414646-1g
4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid
1226040-09-0 98%
1g
¥25740.00 2024-08-09

Additional information on 4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid

Comprehensive Overview of 4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid (CAS No. 1226040-09-0): Properties, Applications, and Research Insights

4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid (CAS No. 1226040-09-0) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a 3-fluorophenoxy moiety and a dimethylbutanoic acid backbone makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in modulating enzyme activity or receptor binding, aligning with the growing demand for targeted therapeutics and precision medicine.

In recent years, the compound's relevance has surged alongside trends like sustainable chemistry and green synthesis. Laboratories are optimizing routes to produce 4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid with minimal waste, addressing the industry's focus on environmentally friendly processes. Its stability under physiological conditions also makes it a candidate for prodrug development, a hot topic in pharmaceutical formulation circles. Questions such as "How does fluorination enhance drug bioavailability?" or "What are the applications of phenoxy acids in agriculture?" frequently appear in search queries, reflecting broader interest in its functionalities.

From a technical perspective, the compound's lipophilicity and electron-withdrawing properties (due to the fluorine atom) are critical to its performance. These traits are often discussed in forums on structure-activity relationships (SAR), a key area for AI-driven drug design. Analytical techniques like HPLC and NMR spectroscopy are typically employed to characterize its purity, a detail highly sought after by quality control professionals. Notably, the 2,2-dimethyl group contributes to steric hindrance, which can influence metabolic stability—a recurring theme in ADME studies (Absorption, Distribution, Metabolism, Excretion).

The agrochemical sector also explores 4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid as a precursor for herbicides or plant growth regulators. With rising global emphasis on crop yield optimization, researchers investigate its role in stress resistance modulation in plants. Patent databases reveal ongoing innovations leveraging this compound, tying into searches like "novel fluorinated agrochemicals 2023" or "phenoxy acid derivatives in agriculture." Such trends underscore its cross-disciplinary utility.

Regulatory and safety profiles of CAS No. 1226040-09-0 are meticulously documented, ensuring compliance with REACH and FDA guidelines. While not classified as hazardous, proper handling protocols are emphasized in SDS sheets, aligning with workplace safety trends. The compound's biodegradability and ecotoxicological data are frequently updated, catering to the ESG (Environmental, Social, Governance) metrics now prioritized by manufacturers.

In conclusion, 4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid exemplifies the intersection of chemistry and cutting-edge applications. Its adaptability across life sciences and material innovation ensures sustained relevance, while its study addresses pressing questions in synthetic efficiency and molecular design. As AI and automation reshape chemical research, compounds like this will remain pivotal in answering the demand for smarter, greener solutions.

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